molecular formula C7H11NO2 B3262414 ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 35516-95-1

ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B3262414
CAS No.: 35516-95-1
M. Wt: 141.17
InChI Key: WTCNXDDZKQIMLP-UHFFFAOYSA-N
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Description

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions for 8 hours . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as ion channels and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h3,8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCNXDDZKQIMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate
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ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate

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